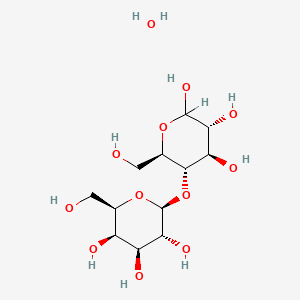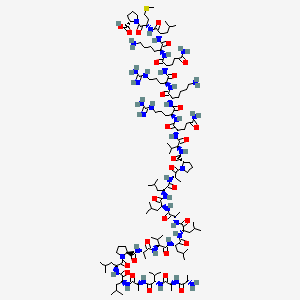
5-CR, 6G, SE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-CR, 6G, SE, also known as 5-Carboxyrhodamine 6G, succinimidyl ester, is a fluorophore . It exhibits excitation and emission spectra that fall between those of fluorescein and tetramethylrhodamine . It has a higher fluorescence quantum yield than tetramethylrhodamine conjugates and excellent photostability . The amine-reactive form of 5-CR 6G is used for oligonucleotide labeling and automated DNA sequencing applications .
Molecular Structure Analysis
The empirical formula of 5-CR, 6G, SE is C31H29N3O7 and its molecular weight is 555.58 .Chemical Reactions Analysis
The amine-reactive form of 5-CR 6G is used for oligonucleotide labeling and automated DNA sequencing applications . It reacts with amines to form conjugates .Physical And Chemical Properties Analysis
5-CR, 6G, SE exhibits fluorescence with an excitation wavelength of approximately 520 nm and an emission wavelength of approximately 550 nm . It’s stored in a freezer at temperatures between -5 to -30°C and protected from light .Scientific Research Applications
1. Vision and Planning of 6G Communications
- 6G is expected to be human-centric, focusing on high security, secrecy, and privacy. Researchers envision 6G to address future communication demands of the 2030s, emphasizing systematic frameworks and potential application scenarios (Dang, Amin, Shihada, & Alouini, 2019).
2. 6G Cognitive Radio Network (CRN) Applications and Challenges
- 6G CRNs are anticipated to introduce innovative use cases and performance metrics, such as global coverage and enhanced spectral and energy efficiency. Researchers are exploring the integration of big data and AI technologies to support intelligent applications in 6G CRNs (Aslam, Du, Zhang, Chen, Ahmed, & Qureshi, 2021).
3. Technological Trends and Research in 6G Systems
- 6G is expected to integrate far-reaching applications ranging from autonomous systems to extended reality. Key research areas include service classes, target performance requirements, and enabling technologies for 6G services (Saad, Bennis, & Chen, 2019).
4. Emerging Themes in 6G System Requirements
- Future connectivity in 6G may involve digital twin worlds, multi-sensory data fusion, and precision sensing. AI has the potential to be a foundational element for the 6G air interface and network (Viswanathan & Mogensen, 2020).
5. Key Enabling Technologies for 6G Networks
- 6G networks are expected to bring transformative changes, supporting fully automated systems and intelligent services. Technologies such as mmWave communications, terahertz communications, and drone-based communications are being explored (Bariah et al., 2020).
6. Security in 6G-Aided Intelligent Healthcare Systems
- 6G technology is being researched for its application in transforming smart healthcare systems. Security and privacy in healthcare networks are becoming increasingly important, with research focusing on secure communication protocols (Le, Lu, Hsu, Do, Chou, & Wei, 2022).
properties
CAS RN |
209112-21-0 |
|---|---|
Product Name |
5-CR, 6G, SE |
Molecular Formula |
C31H29N3O7 |
Molecular Weight |
555.59 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)
![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)
![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)